5-methyl-1,4,8-triazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one
CAS No.: 1708288-79-2
Cat. No.: VC4550201
Molecular Formula: C12H15N3O
Molecular Weight: 217.272
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1708288-79-2 |
|---|---|
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.272 |
| IUPAC Name | 5-methyl-1,4,8-triazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one |
| Standard InChI | InChI=1S/C12H15N3O/c1-8-7-9-11(13-8)12(16)15-6-4-2-3-5-10(15)14-9/h7,13H,2-6H2,1H3 |
| Standard InChI Key | QGLHERIVZNFIGJ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(N1)C(=O)N3CCCCCC3=N2 |
Introduction
The compound 5-methyl-1,4,8-triazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one is a complex heterocyclic molecule with a unique structure that includes a triazatricyclo core. This compound is notable for its potential applications in medicinal chemistry and biological research due to its complex molecular architecture.
Key Features:
-
Molecular Formula: Not explicitly provided in the search results, but it can be inferred to be a complex organic molecule.
-
CAS Number: Not specified in the available sources.
-
Inventory Status: Available in stock at EvitaChem, indicating its accessibility for research purposes.
Synthesis and Preparation
The synthesis of complex heterocycles like 5-methyl-1,4,8-triazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one typically involves multi-step reactions, including cyclization and condensation processes. These methods often require precise control over reaction conditions to achieve the desired product yield and purity.
Synthetic Routes:
-
Cyclization Reactions: These are crucial for forming the tricyclic core.
-
Nucleophilic Substitution: Often used to introduce specific functional groups.
-
Condensation Reactions: Useful for forming the final product structure.
Biological and Medicinal Applications
Compounds with similar structures to 5-methyl-1,4,8-triazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one are being explored for their potential therapeutic effects. These include anti-inflammatory and anticancer properties, although specific data for this compound is not detailed in the available literature.
Potential Applications:
-
Pharmaceutical Research: The complex structure suggests potential for interaction with biological macromolecules.
-
Biological Studies: Further research is needed to fully explore its biological activities.
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | CAS Number | Potential Applications |
|---|---|---|---|
| 5-Methyl-1,4,8-Triazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one | Not specified | Not specified | Medicinal chemistry, biological research |
| 3-(4-Fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-123triazolo[4,5-d]pyrimidine | Complex organic | 2378502-81-7 | Anti-inflammatory, anticancer |
| 5-Methyl-4,5,6,7-tetrahydro13thiazolo[5,4-c]pyridin-2-amine | C7H11N3S | 17899-48-8 | Pharmaceutical research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume